molecular formula C9H18O3S B8304496 Ethyl 8-hydroxy-3-thiaoctanoate

Ethyl 8-hydroxy-3-thiaoctanoate

Cat. No.: B8304496
M. Wt: 206.30 g/mol
InChI Key: YUHFOEKBHFJMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-hydroxy-3-thiaoctanoate is a sulfur-containing ester derivative characterized by a hydroxyl (-OH) group at the 8th carbon and a thioether (-S-) moiety at the 3rd position of an octanoate backbone. The ethyl ester group enhances lipophilicity, which may improve membrane permeability in biological systems.

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

ethyl 2-(5-hydroxypentylsulfanyl)acetate

InChI

InChI=1S/C9H18O3S/c1-2-12-9(11)8-13-7-5-3-4-6-10/h10H,2-8H2,1H3

InChI Key

YUHFOEKBHFJMDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structurally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Bioactivity/Applications Reference
Ethyl 8-hydroxy-3-thiaoctanoate -OH (C8), -S- (C3), ethyl ester Not provided Hypothesized antifungal/antimicrobial activity (inferred from sulfur-containing analogs)
Ethyl 8-cyano-2-oxooctanoate -CN (C8), -CO (C2), ethyl ester C11H17NO3 Intermediate in organic synthesis
Methyl 5-(...)-5-oxopentanoate Quinoline-carbazole hybrid Complex structure Material science applications (e.g., optoelectronics)
Bioactive compounds in spices* Varied (e.g., curcuminoids) Diverse Antifungal, antioxidant activities

Notes:

  • Ethyl 8-cyano-2-oxooctanoate (CAS 890097-93-5) shares a similar octanoate backbone but differs in functional groups: a cyano (-CN) and ketone (-CO) replace the hydroxyl and thioether groups.
  • Methyl 5-oxopentanoate derivatives (e.g., compound 8 in ) highlight the importance of aromatic and heterocyclic moieties for applications in materials science, contrasting with this compound’s simpler aliphatic structure .
  • Spice-derived bioactive compounds (e.g., curcuminoids, gingerols) extracted in ethyl acetate share ester functionalities but lack sulfur or hydroxyl groups at analogous positions. Their antifungal activity is attributed to phenolic or terpenoid structures, suggesting divergent mechanisms compared to sulfur-containing analogs .

Research Findings and Limitations

  • Antifungal Potential: Ethyl acetate extracts of spices (e.g., turmeric, clove) containing sulfur or hydroxylated compounds demonstrate significant antifungal activity against pathogens like Fusarium spp. .
  • Synthetic Challenges: The synthesis of thioether-containing esters often requires specialized reagents (e.g., thiols or disulfides), unlike the more straightforward preparation of cyano or ketone derivatives .

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